2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a cyclohexene ring substituted with a benzyloxy methyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxy methyl group: This step involves the alkylation of the cyclohexene ring with a benzyloxy methyl halide under basic conditions.
Formation of the dioxaborolane moiety: This is typically done by reacting the cyclohexene derivative with a boronic acid or boronate ester under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known to form stable complexes with various substrates, facilitating cross-coupling reactions. The benzyloxy methyl group can undergo oxidation and reduction, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure but lacking the benzyloxy methyl and dioxaborolane groups.
Benzyloxy methyl cyclohexene: Similar structure but without the dioxaborolane moiety.
Tetramethyl dioxaborolane derivatives: Compounds with the dioxaborolane moiety but different substituents on the cyclohexene ring.
Uniqueness
2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenylmethoxymethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BO3/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-9,12,17H,10-11,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNTYRHLWBHUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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